molecular formula C8H13N B187076 3,3a,4,5,6,7-Hexahydro-2H-indole CAS No. 18159-32-5

3,3a,4,5,6,7-Hexahydro-2H-indole

Cat. No. B187076
CAS RN: 18159-32-5
M. Wt: 123.2 g/mol
InChI Key: IEWMLMIWOUFWAP-UHFFFAOYSA-N
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Description

3,3a,4,5,6,7-Hexahydro-2H-indole is a chemical compound with the molecular formula C8H13N . It has a molecular weight of 123.19552 and an exact mass of 123.105 .


Synthesis Analysis

The synthesis of 3,3a,4,5,6,7-Hexahydro-2H-indole can be achieved by condensation of unsaturated carbonyl with hydrazine in ethanol as a solvent . Another method involves the reaction between various 2,6-bis-substituted-benzylidene-cyclohexanones and differently substituted hydrazine in the presence of acetic acid .


Molecular Structure Analysis

The molecular structure of 3,3a,4,5,6,7-Hexahydro-2H-indole includes a hydrogen bond acceptor count of 1, a topological polar surface area of 12.4, a heavy atom count of 9, and an undefined atom stereocenter count of 1 .


Chemical Reactions Analysis

The antimicrobial activities of 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles were studied, and it was found that the majority of the compounds had moderate-to-high activity against the test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3a,4,5,6,7-Hexahydro-2H-indole include a predicted boiling point of 280.6±40.0 °C and a predicted density of 1.53±0.1 g/cm3 . The compound also has a topological polar surface area of 12.4 .

Scientific Research Applications

  • Synthesis and Functionalization of Indoles : Indoles, including 3,3a,4,5,6,7-Hexahydro-2H-indole, are crucial in the synthesis of biologically active natural and unnatural compounds. Palladium-catalyzed reactions have become significant in the synthesis of complex molecules, including indoles, providing access to fine chemicals, agrochemicals, and pharmaceutical intermediates (Cacchi & Fabrizi, 2005).

  • Classification of Indole Synthesis : The development of new methods for indole synthesis, such as for 3,3a,4,5,6,7-Hexahydro-2H-indole, is a significant area of research. A framework for classifying all indole syntheses has been proposed, which is vital for understanding the history and current state of indole synthesis (Taber & Tirunahari, 2011).

  • Preparation of 3,4-Fused Tricyclic Indoles : The synthesis of 3,4-fused indoles, which includes derivatives of 3,3a,4,5,6,7-Hexahydro-2H-indole, is critical due to their biological activities and synthetic challenges. Various strategies, including palladium-catalyzed transformations, are developed for this purpose (Shan, Gao, & Jia, 2013).

  • Structural Analysis of Novel Indole Derivatives : The indole derivatives are extensively studied for applications in various fields. Spectroscopic techniques and X-ray diffraction (XRD) studies are employed to understand the molecular structure of these derivatives, which is essential for their practical applications (Tariq et al., 2020).

  • Cycloaddition Reactions with Indoles : The [3+2]-cycloaddition reactions of 2-vinylindoles with in situ generated 2-methide-2H-indoles, related to 3,3a,4,5,6,7-Hexahydro-2H-indole, provide a highly enantioselective synthesis of Pyrrolo[1,2-a]indoles, which are important in natural products and pharmaceuticals (Bera & Schneider, 2016).

  • Tandem Process Involving Cyclization of 2-Ethynylanilines and CO2 Fixation : A novel method involving cyclization of 2-ethynylanilines followed by CO2 fixation at the 3-position of the indole ring, relevant to 3,3a,4,5,6,7-Hexahydro-2H-indole, has been developed. This method provides a simple strategy for CO2 fixation in heterocyclic chemistry (Inamoto et al., 2012).

  • Nucleophilic Reactivities of Indoles : The study of the coupling kinetics of indole and its derivatives, including 3,3a,4,5,6,7-Hexahydro-2H-indole, with various electrophilic species is crucial for understanding their reactivities and applications in synthesis (Lakhdar et al., 2006).

Future Directions

The future directions of 3,3a,4,5,6,7-Hexahydro-2H-indole research could involve exploring its potential antimicrobial properties, given the observed activities of related compounds . Further studies could also focus on optimizing its synthesis process and investigating its other potential applications in various fields.

properties

IUPAC Name

3,3a,4,5,6,7-hexahydro-2H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-4-8-7(3-1)5-6-9-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWMLMIWOUFWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3a,4,5,6,7-Hexahydro-2H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3a,4,5,6,7-Hexahydro-2H-indole
Reactant of Route 2
3,3a,4,5,6,7-Hexahydro-2H-indole
Reactant of Route 3
3,3a,4,5,6,7-Hexahydro-2H-indole
Reactant of Route 4
3,3a,4,5,6,7-Hexahydro-2H-indole
Reactant of Route 5
3,3a,4,5,6,7-Hexahydro-2H-indole
Reactant of Route 6
3,3a,4,5,6,7-Hexahydro-2H-indole

Citations

For This Compound
251
Citations
W Frey, V Jäger, Μ Gulla - Zeitschrift für Kristallographie-New Crystal …, 2006 - degruyter.com
Crystal structure of rel-(2R,3aS)-2-bromomethyl-3,3a,4,5,6,7-hexahydro- 2H-indole 1-oxide, C9H14BrNO Skip to content Should you have institutional access? Here's how to get it ... De …
Number of citations: 2 www.degruyter.com
JM Schkeryantz, WH Pearson - Tetrahedron, 1996 - Elsevier
Refluxing 3-(2-azidoethyl)-3-[3,4-(methylenedioxy)phenyl]cyclohex-1-ene (2) in toluene for 24 hours afforded 3a-[3,4-methylenedioxy)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indole (12) in …
Number of citations: 43 www.sciencedirect.com
N De Kimpe, M Keppens - Tetrahedron, 1996 - Elsevier
Cyclohexanones have been converted into a variety of bicyclic azaheterocycles of different oxidation level via a sequence of reactions involving (a) imination, (b) α-alkylation with N,N-…
Number of citations: 53 www.sciencedirect.com
EF Godefroi, LH Simanyi - The Journal of Organic Chemistry, 1962 - ACS Publications
The addition of aryllithium reagents to cyclic Schiff’s bases IV, V, and VI has given decahydro-8a-arylquinolines (I), hexahydro-7a-phenylindolines (II), and octahydro-7a-phenyl-lH-l-…
Number of citations: 8 pubs.acs.org
T Wieland, G Lüben, H Ottenheym… - … Edition in English, 1968 - Wiley Online Library
Antamanide is the name we have given to a constituent of the fungus Amanita phalloides. This substance counteracts the lethal action of the Amanita toxins phalloidine and α‐…
Number of citations: 91 onlinelibrary.wiley.com
SG Pyne, A Javidan, BW Skelton, AH White - Tetrahedron, 1995 - Elsevier
The conjugate addition of enamines (2a,b) to the chiral oxazolidinones (1) or ent-(1) favours cis 2,4-substituted oxazolidinone adducts while trans 2,4-substituted oxazolidinone adducts …
Number of citations: 31 www.sciencedirect.com
JL Avril, B Marçot, M Coquillay, C De Rango… - New Journal of …, 1999 - pubs.rsc.org
Hydroxylamine reacts with 2-(2,3-dimethoxyphenyl)-2-propynylcyclohexanone 1 and leads, not to the expected oxime, but to a N-hydroxyaminonitrone 5, according to a reverse-Cope …
Number of citations: 4 pubs.rsc.org
X Lin, GD Artman III, D Stien, SM Weinreb - Tetrahedron, 2001 - Elsevier
New methodology has been devised for the generation and subsequent cyclization of iminyl and amidyl radicals under mild conditions. The process involves either the treatment of …
Number of citations: 58 www.sciencedirect.com
M Gulla, L Bierer, S Schmidt, L Redcliffe… - … für Naturforschung B, 2006 - degruyter.com
The cyclization of a ribose-derived pentenose oxime with various halogen electrophiles showed bromine to be the most effective reagent, leading to 80% of L-lyxo/D-ribo-pyrroline N-…
Number of citations: 13 www.degruyter.com
P Mukherjee - 2009 - search.proquest.com
We started to look at the catalytic nature of the palladium acetate/aqueous potassium fluoride/polymethylhydrosiloxane system with the aim of developing better catalysts that would …
Number of citations: 1 search.proquest.com

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